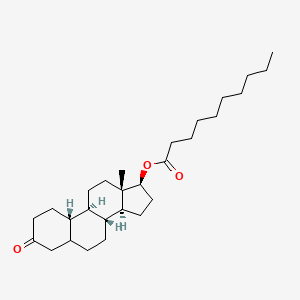
4,5-Dihydro-19-nortestosterone-17beta-decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-19-nortestosterone-17beta-decanoate is a synthetic anabolic steroid derived from testosterone. It is known for its potent anabolic properties and is often used in the field of sports medicine and steroid testing . The compound is characterized by its molecular formula C28H46O3 and a molecular weight of 430.66 g/mol .
Vorbereitungsmethoden
The synthesis of 4,5-Dihydro-19-nortestosterone-17beta-decanoate involves several steps, starting from the parent compound, testosterone. The process typically includes the reduction of the testosterone molecule followed by esterification with decanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving more efficient catalysts and continuous reaction systems to maximize yield and purity.
Analyse Chemischer Reaktionen
4,5-Dihydro-19-nortestosterone-17beta-decanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or alcohols, depending on the reagents used.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17beta-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-19-nortestosterone-17beta-decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for steroid testing.
Biology: Studied for its effects on muscle growth and development.
Medicine: Investigated for potential therapeutic uses, including treatment of muscle wasting diseases and hormone replacement therapy.
Industry: Utilized in the development of performance-enhancing drugs and in forensic toxicology.
Wirkmechanismus
The compound exerts its effects by binding to androgen receptors in the body, leading to the activation of specific genes that promote protein synthesis and muscle growth. The molecular targets include various enzymes and receptors involved in the anabolic pathways. The pathways activated by 4,5-Dihydro-19-nortestosterone-17beta-decanoate are similar to those of other anabolic steroids, involving the upregulation of muscle-specific proteins and growth factors .
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-19-nortestosterone-17beta-decanoate is unique due to its specific esterification with decanoic acid, which provides a longer half-life compared to other similar compounds. Some similar compounds include:
Nandrolone decanoate: Another anabolic steroid with similar anabolic properties but different esterification.
Testosterone enanthate: A testosterone derivative with a different ester, leading to different pharmacokinetics.
Boldenone undecylenate: An anabolic steroid with a similar structure but different ester and effects.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological effects.
Eigenschaften
Molekularformel |
C28H46O3 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
[(8R,9R,10S,13S,14S,17S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20?,22-,23+,24+,25-,26-,28-/m0/s1 |
InChI-Schlüssel |
DCESQVOXBITSNE-PSCVHJJYSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCC(=O)C4)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
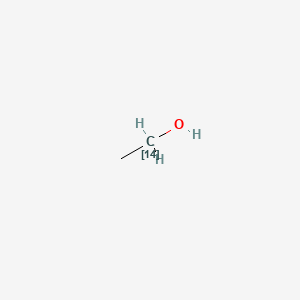
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
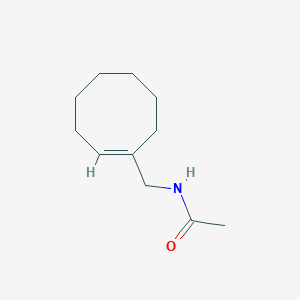
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
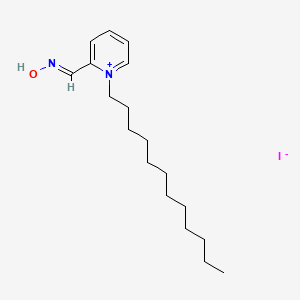
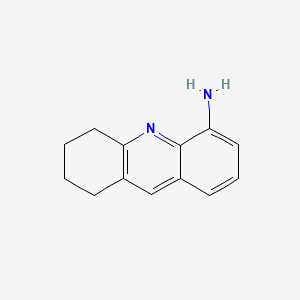
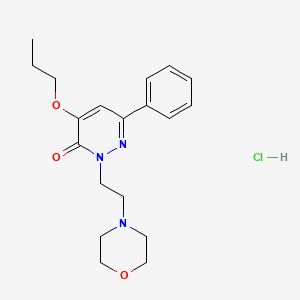
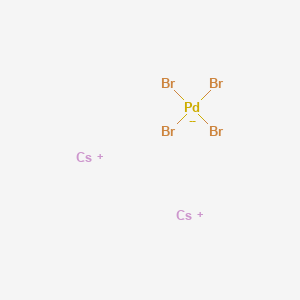
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
